(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
CAS No.: 118119-32-7
VCID: VC21536711
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.

Description |
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate is a complex organic compound featuring a fluorenyl group, a carbamate moiety, and an aminopentyl chain. This compound is of interest in both medicinal chemistry and materials science due to its unique structural properties. Applications
Biological Interactions and Potential Therapeutic UsesInteraction studies suggest that (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate can bind to various biological targets, influencing signaling pathways related to cell growth and apoptosis. While its full pharmacological profile is still under investigation, preliminary studies indicate potential therapeutic applications. Similar CompoundsSeveral compounds share structural similarities with (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate, including:
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 118119-32-7 | ||||||||||||||||||||
Product Name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate | ||||||||||||||||||||
Molecular Formula | C20H25ClN2O2 | ||||||||||||||||||||
Molecular Weight | 360.9 g/mol | ||||||||||||||||||||
IUPAC Name | 9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride | ||||||||||||||||||||
Standard InChI | InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H | ||||||||||||||||||||
Standard InChIKey | MYVDRDMFYHOZBJ-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl | ||||||||||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl | ||||||||||||||||||||
Synonyms | 9H-fluoren-9-ylmethylN-(5-aminopentyl)carbamateHydrochloride;N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANEHYDROCHLORIDE;118119-32-7;Fmoc-DapeHCl;AC1MBQG3;SCHEMBL1929972;CTK7E8017;6820AH;AKOS015908765;N-1-Fmoc-1,5-diaminopentane.HCl;LP069585;I14-34277;177333-17-4 | ||||||||||||||||||||
PubChem Compound | 2729672 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume